2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol
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Overview
Description
2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol is an organic compound with the molecular formula C18H30O3S It is characterized by the presence of an octyloxy group attached to a phenoxy ring, which is further connected to an ethoxyethane chain ending with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol typically involves the reaction of 4-(octyloxy)phenol with ethylene oxide to form 2-{2-[4-(octyloxy)phenoxy]ethoxy}ethanol. This intermediate is then treated with a thiolating agent, such as thiourea, under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the phenoxy ring or the ethoxyethane chain.
Substitution: The octyloxy group or the thiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified phenoxy or ethoxyethane derivatives.
Substitution: Compounds with different functional groups replacing the octyloxy or thiol groups.
Scientific Research Applications
2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially altering their function. The phenoxy and ethoxyethane chains may also interact with lipid membranes or other cellular components, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[4-(Butyloxy)phenoxy]ethoxy}ethane-1-thiol
- 2-{2-[4-(Hexyloxy)phenoxy]ethoxy}ethane-1-thiol
- 2-{2-[4-(Decyloxy)phenoxy]ethoxy}ethane-1-thiol
Uniqueness
2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol is unique due to the specific length of its octyloxy chain, which can influence its solubility, reactivity, and interaction with biological systems
Properties
CAS No. |
649739-42-4 |
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Molecular Formula |
C18H30O3S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-[2-(4-octoxyphenoxy)ethoxy]ethanethiol |
InChI |
InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-12-20-17-8-10-18(11-9-17)21-14-13-19-15-16-22/h8-11,22H,2-7,12-16H2,1H3 |
InChI Key |
AVVDUWUSRVXUFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCCOCCS |
Origin of Product |
United States |
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